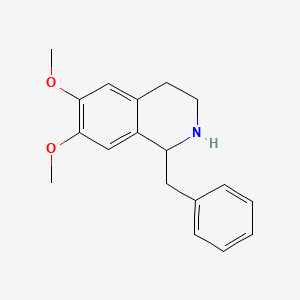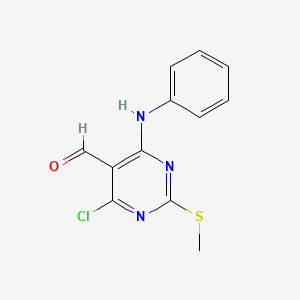
2-methyl-2-phenylpropane-1-sulfonyl chloride
Übersicht
Beschreibung
2-methyl-2-phenylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-2-phenylpropanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
C10H14O+SOCl2→C10H13ClO2S+HCl+SO2
This reaction is usually carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is exothermic, and the by-products (hydrogen chloride and sulfur dioxide) are typically removed by distillation or purging with an inert gas.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-phenylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfides: Formed by reduction of the sulfonyl group.
Sulfonic Acids: Formed by oxidation of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-methyl-2-phenylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, such as surfactants and polymers, due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-methyl-2-phenylpropane-1-sulfonyl chloride involves the formation of a reactive intermediate, typically a sulfonyl chloride, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the synthesis of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-phenylpropanoyl chloride: Similar structure but contains a carbonyl group instead of a sulfonyl group.
2-Methyl-2-phenylpropyl bromide: Similar structure but contains a bromine atom instead of a sulfonyl chloride group.
2-Methyl-2-phenylpropylsulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
2-methyl-2-phenylpropane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H13ClO2S |
|---|---|
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
2-methyl-2-phenylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
IPERXYAXUWWRNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS(=O)(=O)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)




![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)


![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770236.png)
